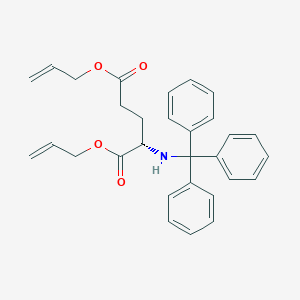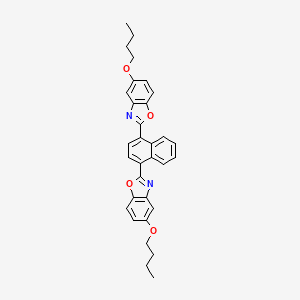![molecular formula C15H14O2 B14247891 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one CAS No. 188886-99-9](/img/structure/B14247891.png)
3-Benzoylbicyclo[3.2.1]oct-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylbicyclo[3.2.1]oct-3-en-2-one is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[3.2.1]octane family, which is known for its diverse chemical properties and applications. The compound’s structure includes a benzoyl group attached to a bicyclo[3.2.1]oct-3-en-2-one core, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one typically involves a series of organic reactions. One common method is the [5+2] cascade approach, which utilizes oxidative dearomatization-induced reactions to form the bicyclic structure . This method is solvent-dependent and can yield a series of diversely functionalized bicyclo[3.2.1]octane derivatives with good yields and excellent diastereoselectivities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar organic synthesis techniques. The scalability of the [5+2] cascade approach and other synthetic routes makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylbicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3-Benzoylbicyclo[3.2.1]oct-3-en-2-one has several scientific research applications, including:
Biology: It can be used in the study of enzyme-catalyzed reactions and as a model compound for understanding biological processes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The benzoyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one
- Bicyclo[3.2.1]oct-3-en-2-one
Uniqueness
3-Benzoylbicyclo[321]oct-3-en-2-one is unique due to its specific substitution pattern and the presence of the benzoyl group This distinguishes it from other bicyclo[321]octane derivatives, which may have different functional groups and substitution patterns
Properties
CAS No. |
188886-99-9 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-benzoylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C15H14O2/c16-14(11-4-2-1-3-5-11)13-9-10-6-7-12(8-10)15(13)17/h1-5,9-10,12H,6-8H2 |
InChI Key |
VYRTWXDNLQIMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C(C2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)



![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
